Methyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 3-(7-chloro-9-methoxy-1-benzoxepine-4-amido)benzoate is a complex organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(7-chloro-9-methoxy-1-benzoxepine-4-amido)benzoate typically involves multiple steps, including the formation of the benzoxepine ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Benzoxepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as chlorinated aromatic compounds and methoxy-substituted benzene derivatives.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-chloro-9-methoxy-1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-(7-chloro-9-methoxy-1-benzoxepine-4-amido)benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(7-chloro-9-methoxy-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxybenzoate
- Methyl 4-(chlorocarbonyl)benzoate
Uniqueness
Methyl 3-(7-chloro-9-methoxy-1-benzoxepine-4-amido)benzoate is unique due to its benzoxepine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16ClNO5 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
methyl 3-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H16ClNO5/c1-25-17-11-15(21)9-14-8-12(6-7-27-18(14)17)19(23)22-16-5-3-4-13(10-16)20(24)26-2/h3-11H,1-2H3,(H,22,23) |
InChI Key |
BAMPSIBEQFBUTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC)Cl |
Origin of Product |
United States |
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